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Introduction

The delivery of messenger RNA (MRNA) therapeutics holds immense promise for a wide range
of applications, from vaccines to protein replacement therapies. A critical component of
successful mMRNA-based treatments is the development of safe and effective delivery vehicles.
Lipid nanoparticles (LNPs) have emerged as the leading platform for mRNA delivery, protecting
the fragile mMRNA molecule and facilitating its entry into target cells. The ionizable lipid 244cis is
a novel, biodegradable lipid that has demonstrated high potency and a favorable safety profile
for mMRNA delivery.

These application notes provide a detailed protocol for the formulation, purification, and
characterization of mMRNA-LNP complexes utilizing the 244cis ionizable lipid. The subsequent
sections offer step-by-step experimental procedures, data presentation in tabular format for
easy reference, and graphical representations of the key processes involved.

Quantitative Data Summary

The following tables summarize key quantitative parameters for the formulation and
characterization of 244cis-based mRNA LNPs, compiled from various studies.

Table 1: 244cis LNP Formulation Parameters
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Parameter

Recommended
Value/Range

Notes

Lipid Molar Ratios

244cis:DOPE:Cholesterol:PEG
-Lipid

26.5:20:52:1.5

Optimized ratio for general

applications.[1]

36.5:15:47:1.5

Alternative ratio for specific

applications.[2]

Helper Lipid

DOPE

1,2-dioleoyl-sn-glycero-3-
phosphoethanolamine.[1][3]

PEGylated Lipid

C16-PEG2000 Ceramide

Used to control particle size

and prevent aggregation.[1][4]

N/P Ratio (Amine:Phosphate)

~10:1 (weight ratio)

Ratio of ionizable lipid to
mRNA.[2]

Aqueous Buffer

10 mM Citrate Buffer, pH 3.0-
4.0

Acidic pH ensures protonation
of 244cis for mRNA

complexation.

Lipids are dissolved in ethanol

Lipid Solvent Ethanol ) o
prior to mixing.
Flow Rate Ratio 31 Common ratio for microfluidic
(Aqueous:Ethanol) ' mixing.
_ Example total flow rate for
Total Flow Rate 12 mL/min

microfluidic mixing.

Table 2: Physicochemical Characteristics of 244cis mMRNA LNPs
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Parameter Typical Value/Range Method of Analysis

Dynamic Light Scattering

Particle Size (Diameter) <100 nm
(DLS)
) ) Dynamic Light Scattering
Polydispersity Index (PDI) <0.2
(DLS)
MRNA Encapsulation )
. > 90% RiboGreen Assay[4]
Efficiency
) Near-neutral at physiological Electrophoretic Light
Zeta Potential _
pH Scattering (ELS)

Experimental Protocols

Protocol 1: Formulation of 244cis mRNA LNPs via
Microfluidic Mixing

This protocol describes the preparation of 244cis LNPs encapsulating mRNA using a

microfluidic mixing device.

Materials:

lonizable lipid 244cis

e 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)

» Cholesterol

o C16-PEG2000 Ceramide

e mMRNA in 10 mM Citrate Buffer (pH 4.0)

e 100% Ethanol (molecular biology grade)

e Microfluidic mixing system (e.g., NanoAssemblr™ Ignite ™)

+ RNase-free consumables (tubes, pipette tips)
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Procedure:
e Preparation of Lipid Stock Solution (Ethanol Phase):

o Prepare a stock solution of 244cis, DOPE, cholesterol, and C16-PEG2000 Ceramide in
100% ethanol.

o The lipids should be combined at a molar ratio of 26.5:20:52:1.5
(244cis:DOPE:Cholesterol:PEG-Lipid).[1]

o Ensure complete dissolution of all lipid components.
o Preparation of mMRNA Solution (Aqueous Phase):
o Dilute the mRNA stock to the desired concentration in 10 mM Citrate Buffer (pH 4.0).

o The final concentration should be calculated to achieve the target ionizable lipid to mRNA
weight ratio (e.g., 10:1).[2]

e Microfluidic Mixing:
o Set up the microfluidic mixing system according to the manufacturer's instructions.

o Load the lipid solution (ethanol phase) and the mRNA solution (aqueous phase) into
separate syringes.

o Set the flow rate ratio to 3:1 (aqueous:ethanol).
o Set the total flow rate (e.g., 12 mL/min).

o Initiate the mixing process. The rapid mixing of the two phases will induce the self-
assembly of the LNPs.

o Collect the resulting LNP suspension.
 Purification and Buffer Exchange:

o The collected LNP suspension contains ethanol, which must be removed.
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o Perform dialysis against phosphate-buffered saline (PBS) at pH 7.4 overnight at 4°C to
remove the ethanol and exchange the buffer. Use a dialysis cassette with an appropriate
molecular weight cutoff (e.g., 10 kDa).

o Alternatively, use spin columns for faster purification and concentration.

 Sterilization and Storage:
o Sterilize the final LNP formulation by passing it through a 0.22 pum syringe filter.

o Store the purified mMRNA LNPs at 4°C for short-term use. For long-term storage, specific
cryoprotectants and storage at -80°C may be required, but stability under these conditions
should be validated.

Protocol 2: Characterization of 244cis mRNA LNPs

A. Particle Size and Polydispersity Index (PDI) Measurement

 Instrumentation: Dynamic Light Scattering (DLS) instrument.

e Procedure:
o Dilute the LNP sample in 1x PBS (pH 7.4). A 1:100 dilution is a common starting point.
o Transfer the diluted sample to a suitable cuvette.

o Measure the hydrodynamic size and PDI according to the instrument's operating
procedure.

o Ensure the results meet the specifications outlined in Table 2.
B. mRNA Encapsulation Efficiency Quantification using RiboGreen Assay

¢ Principle: The RiboGreen dye fluoresces upon binding to nucleic acids. By measuring the
fluorescence before and after disrupting the LNPs with a detergent, the amount of
encapsulated mRNA can be determined.

o Materials:
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[e]

Quant-iT™ RiboGreen™ RNA Assay Kit

(¢]

TE buffer (10 mM Tris, 1 mM EDTA, pH 7.5)

[¢]

1% Triton X-100 in TE buffer

[¢]

96-well opaque plate

[e]

Fluorescence plate reader (Excitation: ~480 nm, Emission: ~520 nm)

e Procedure:

o Prepare RNA Standard Curve: Create a standard curve of your specific mMRNA in TE
buffer, with concentrations ranging from approximately 10 ng/mL to 1 pg/mL.

o Sample Preparation:

» Total MRNA (LNP disruption): Dilute the LNP sample in 1% Triton X-100 solution.
Incubate for 10-15 minutes at 37°C to ensure complete lysis of the LNPs.

» Free (unencapsulated) mRNA: Dilute the LNP sample to the same dilution factor in TE
buffer without Triton X-100.

o Assay:

Pipette the standards and samples into a 96-well plate in duplicate.

Prepare the RiboGreen working solution by diluting the reagent in TE buffer according
to the manufacturer's protocol.

Add the RiboGreen working solution to all wells.

Incubate for 5 minutes at room temperature, protected from light.

Measure the fluorescence using a plate reader.

o Calculation:

= Determine the concentration of total mMRNA and free mRNA from the standard curve.
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» Calculate the encapsulation efficiency using the following formula:
» Encapsulation Efficiency (%) = [(Total mMRNA - Free mRNA) / Total mRNA] x 100
C. Zeta Potential Measurement
 Instrumentation: Electrophoretic Light Scattering (ELS) instrument.

e Procedure:

(¢]

Dilute the LNP sample in a low ionic strength buffer, such as 0.1x PBS, to minimize charge
screening effects.

Transfer the sample to a specific zeta potential measurement cell.

o

Measure the zeta potential according to the instrument's instructions.

[¢]

[e]

The zeta potential should be near-neutral at physiological pH.
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Caption: Experimental workflow for 244cis mRNA LNP formulation and characterization.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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